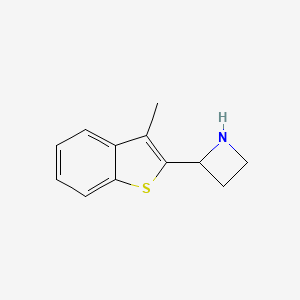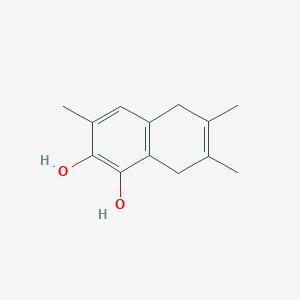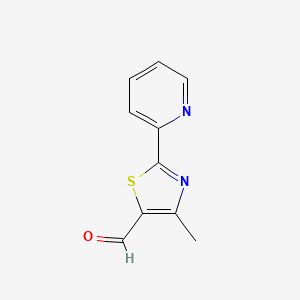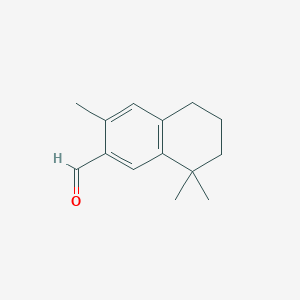
(2,5-Dichloro-3-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2,5-dichloro-3-hydroxyphényl)boronique est un composé organoboronique qui a suscité un intérêt considérable dans le domaine de la chimie organique. Ce composé se caractérise par la présence d’un groupe acide boronique lié à un cycle phényle substitué par deux atomes de chlore et un groupe hydroxyle. La structure unique de l’acide (2,5-dichloro-3-hydroxyphényl)boronique en fait un réactif précieux dans diverses réactions chimiques, notamment dans la synthèse de molécules organiques complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2,5-dichloro-3-hydroxyphényl)boronique implique généralement la borylation d’un précurseur approprié. Une méthode courante est la borylation catalysée au palladium du 2,5-dichloro-3-iodophénol en utilisant le bis(pinacolato)diboron comme source de bore. La réaction est effectuée en présence d’un catalyseur au palladium, tel que l’acétate de palladium(II), et d’une base, telle que le carbonate de potassium, dans un solvant approprié comme le diméthylsulfoxyde. Les conditions réactionnelles sont généralement douces, avec des températures allant de 80°C à 100°C .
Méthodes de production industrielle
La production industrielle de l’acide (2,5-dichloro-3-hydroxyphényl)boronique suit des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet une production efficace et évolutive. Les conditions réactionnelles sont optimisées pour garantir des rendements élevés et une pureté du produit final. De plus, l’utilisation de solvants et de catalyseurs respectueux de l’environnement est privilégiée afin de minimiser l’impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2,5-dichloro-3-hydroxyphényl)boronique subit divers types de réactions chimiques, notamment :
Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l’acide (2,5-dichloro-3-hydroxyphényl)boronique avec des halogénoarènes en présence d’un catalyseur au palladium et d’une base.
Oxydation : Le groupe acide boronique peut être oxydé pour former les dérivés phénol ou quinone correspondants.
Réactifs et conditions courantes
Catalyseurs au palladium : Acétate de palladium(II), palladium sur charbon.
Bases : Carbonate de potassium, hydroxyde de sodium.
Solvants : Diméthylsulfoxyde, tétrahydrofurane.
Agents oxydants : Peroxyde d’hydrogène, periodate de sodium.
Principaux produits
Composés biaryles : Formés par couplage de Suzuki-Miyaura.
Dérivés phénols : Formés par oxydation.
Dérivés substitués : Formés par substitution nucléophile.
Applications de la recherche scientifique
L’acide (2,5-dichloro-3-hydroxyphényl)boronique a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans la synthèse de molécules organiques complexes, notamment dans les réactions de couplage croisé.
Biologie : Employé dans le développement de médicaments contenant du bore et comme outil pour étudier l’inhibition enzymatique.
Médecine : Étudié pour son utilisation potentielle dans la capture neutronique du bore (BNCT) pour le traitement du cancer.
Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les composants électroniques.
Applications De Recherche Scientifique
(2,5-Dichloro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
Le mécanisme d’action de l’acide (2,5-dichloro-3-hydroxyphényl)boronique dans les réactions chimiques implique la formation d’un complexe boronate avec le catalyseur au palladium. Ce complexe subit une transmétallation avec un halogénoarène, suivie d’une élimination réductrice pour former le produit biaryle souhaité. Dans les systèmes biologiques, le groupe acide boronique peut interagir avec les enzymes et les protéines, conduisant à l’inhibition ou à la modulation de leur activité .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Ne possède pas les substituants chlore et hydroxyle.
Acide (2,5-dichlorophényl)boronique : Ne possède pas le groupe hydroxyle.
Acide (3-hydroxyphényl)boronique : Ne possède pas les substituants chlore.
Unicité
L’acide (2,5-dichloro-3-hydroxyphényl)boronique est unique en raison de la présence de substituants chlore et hydroxyle sur le cycle phényle. Ces substituants améliorent sa réactivité et en font un réactif polyvalent dans diverses transformations chimiques. La combinaison de ces groupes fonctionnels confère également des propriétés uniques qui ne sont pas observées dans d’autres acides boroniques .
Propriétés
Formule moléculaire |
C6H5BCl2O3 |
|---|---|
Poids moléculaire |
206.82 g/mol |
Nom IUPAC |
(2,5-dichloro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BCl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
Clé InChI |
XGOSRWLWCLLJCV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1Cl)O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


